molecular formula C8H16N2 B2795703 3-[(Pentan-3-yl)amino]propanenitrile CAS No. 55619-08-4

3-[(Pentan-3-yl)amino]propanenitrile

Cat. No.: B2795703
CAS No.: 55619-08-4
M. Wt: 140.23
InChI Key: MWQQQTMDMMVPQA-UHFFFAOYSA-N
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Description

“3-[(Pentan-3-yl)amino]propanenitrile” is a chemical compound with the CAS Number: 55619-08-4 . It has a molecular weight of 140.23 and its IUPAC name is 3-[(1-ethylpropyl)amino]propanenitrile .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H16N2 . The InChI Code is 1S/C8H16N2/c1-3-8(4-2)10-7-5-6-9/h8,10H,3-5,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available data.

Scientific Research Applications

Synthesis and Characterization

Research has shown various synthetic routes and characterizations of compounds closely related to 3-[(Pentan-3-yl)amino]propanenitrile. For instance, studies have explored the synthesis and properties of aminomethyloxy derivatives of (1-Propylsulfanyl)pentane, highlighting their potential as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010). Additionally, the chemoselective thioacetalization using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an odorless and efficient propane-1,3-dithiol equivalent under solvent-free conditions has been reported, offering a novel method for protecting aldehydes and ketones (Ouyang et al., 2006).

Molecular Structure and Properties

The molecular structure and properties of related compounds have been extensively studied. For example, research on Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole revealed insights into the structural stability and geometrical configurations of these complexes, which could have implications for developing new materials or catalysts (Patricio-Rangel et al., 2019).

Applications in Material Science

In material science, post-synthetic covalent modification of the metal-organic framework IRMOF-3 amino group with pentane-2,4-dione and subsequent coordination of Nd(3+)/Y(3+) has been explored for designing near-infrared light-emitting materials, showcasing the versatility of similar compounds in developing advanced materials (Abdelhameed et al., 2013).

Biotechnological Applications

In biotechnology, the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations has been investigated. These isomers have potential applications as biofuels, demonstrating the role of metabolic engineering in enhancing the production of bio-based chemicals (Cann & Liao, 2009).

Safety and Hazards

The compound has several hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

3-(pentan-3-ylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-8(4-2)10-7-5-6-9/h8,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQQQTMDMMVPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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